Cobalt(3+);ethane-1,2-diamine;trichloride;trihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

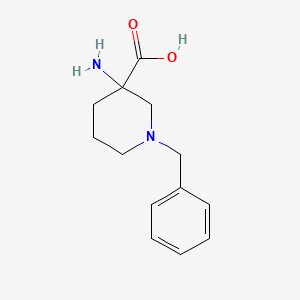

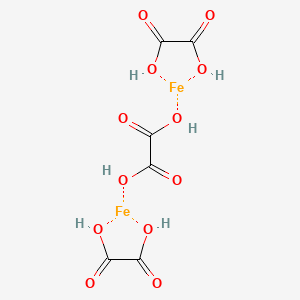

Cobalt(3+);ethane-1,2-diamine;trichloride;trihydrate, also known as Tris(ethylenediamine)cobalt(III) chloride trihydrate, is an inorganic compound with the formula [Co(en)3]Cl3, where “en” is the abbreviation for ethylenediamine . It is the chloride salt of the coordination complex [Co(en)3]3+ . This compound appears as a yellow-orange solid .

Synthesis Analysis

The compound is synthesized from an aqueous solution of ethylenediamine and virtually any cobalt(II) salt, such as cobalt(II) chloride . The solution is purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III). The reaction proceeds in 95% yield, and the trication can be isolated with a variety of anions .Molecular Structure Analysis

The cation [Co(en)3]3+ is octahedral with Co-N distances in the range 1.947–1.981 Å. The N-Co-N angles are 85° within the chelate rings and 90° between nitrogen atoms on adjacent rings .Chemical Reactions Analysis

Ethylenediamine is a bidentate ligand and Co3+ forms an octahedral complex having coordination number 6 . Here, 2 moles of ethylene diamine can satisfy four coordination numbers. Then the remaining two would be satisfied by existing Chloride ions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 381.62 . It appears as a yellow-orange solid and decomposes at a melting point of 275 °C .Applications De Recherche Scientifique

Hydrogen Bonding and Catalysis

Cobalt(III) complexes, specifically those involving ethylenediamine, have been identified as potent catalysts for enantioselective organic synthesis. A review of over 150 crystallographically characterized salts of the parent trication [Co(en)3]3+ reveals their significant role in hydrogen bond donor catalysis, offering insights into the mechanism of catalytic activation and varied interaction types with organic substrates. These interactions suggest diverse catalytic activation modes, highlighting the flexibility and potential of these complexes in catalysis (Ghosh et al., 2017).

Environmental Impact and Toxicology

Research on cobalt and its compounds, including those with ethylenediamine, addresses their environmental behavior, toxicology, and potential for bioaccumulation across the food chain. The environmental chemistry, fate, and transport of cobalt in terrestrial environments are crucial for understanding its long-term impacts, especially where industrial applications introduce significant amounts of cobalt into ecosystems. The review also discusses the toxic effects of cobalt and the variability of data on its transfer and accumulation, suggesting the need for further research to clarify these aspects (Gál et al., 2008).

Catalytic Applications

The cobalt(III) ethylenediamine complex is explored for its application in Fischer-Tropsch synthesis, a process that converts syngas to hydrocarbons and offers a green alternative for fuel production. Recent advancements focus on the development of cobalt-based Fischer-Tropsch catalysts, investigating the effects of particle size, surface oxidation states, and bimetallic particles on catalytic performance. These studies aim to enhance understanding of reaction mechanisms and catalyst design, showcasing the potential of cobalt complexes in energy-related applications (Qi et al., 2020).

Biomedical Applications

Cobalt nanoparticles, including those derived from cobalt(III) complexes, have been investigated for their biomedical applications due to their unique properties, such as antimicrobial, anticancer, and wound healing effects. The review highlights the green synthesis of cobalt and cobalt oxide nanoparticles and their potential in various medical applications, emphasizing the need for eco-friendly and efficient synthesis methods to exploit their benefits fully (Waris et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

cobalt(3+);ethane-1,2-diamine;trichloride;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H8N2.3ClH.Co.3H2O/c3*3-1-2-4;;;;;;;/h3*1-4H2;3*1H;;3*1H2/q;;;;;;+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMVTRUQSMZIKW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

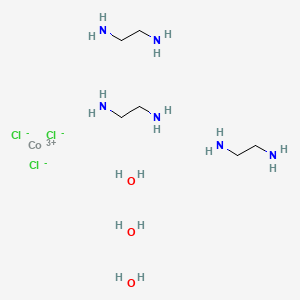

C(CN)N.C(CN)N.C(CN)N.O.O.O.[Cl-].[Cl-].[Cl-].[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H30Cl3CoN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(3+);ethane-1,2-diamine;trichloride;trihydrate | |

Q & A

Q1: What is the spatial arrangement of ethylenediamine molecules within the DL-Tris-ethylenediamine-cobalt(III) Chloride Trihydrate complex?

A1: X-ray diffraction studies revealed that the three ethylenediamine molecules within the complex ion adopt a "gauche" conformation. [] This means that the CH2 groups on each ethylenediamine molecule are positioned on the same side of the Co-N plane, leading to a non-planar arrangement. These molecules coordinate to the central cobalt(III) ion through their nitrogen atoms, forming a slightly distorted octahedral geometry around the metal center. []

Q2: How are the various ions and molecules held together within the crystal structure of DL-Tris-ethylenediamine-cobalt(III) Chloride Trihydrate?

A2: The crystal structure is primarily stabilized by ionic interactions. [] The positively charged [Co en3]3+ complex ions are linked to the negatively charged chloride (Cl-) ions through electrostatic attractions. Additionally, water molecules are weakly associated with the chloride ions, contributing to the overall stability of the crystal lattice. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.